molecular formula C22H28O3Si B14799629 2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid

2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid

Cat. No.: B14799629
M. Wt: 368.5 g/mol
InChI Key: JRATUHBITGAWHJ-UHFFFAOYSA-N
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Description

2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid is a complex organic compound that features a cyclopropyl ring, an acetic acid moiety, and a tert-butyl(diphenyl)silyl protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alkanes or alcohols.

Scientific Research Applications

2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid involves its interaction with specific molecular targets. The tert-butyl(diphenyl)silyl group acts as a protecting group, allowing selective reactions to occur at other sites on the molecule. The cyclopropyl ring and acetic acid moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl(diphenyl)silyl chloride: Used as a protecting group for alcohols.

    Cyclopropylacetic acid: Contains a cyclopropyl ring and an acetic acid moiety but lacks the silyl protecting group.

    Diphenylsilanediol: Contains a diphenylsilyl group but lacks the tert-butyl and cyclopropyl components.

Uniqueness

2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid is unique due to the combination of its structural features, including the cyclopropyl ring, acetic acid moiety, and tert-butyl(diphenyl)silyl protecting group

Properties

Molecular Formula

C22H28O3Si

Molecular Weight

368.5 g/mol

IUPAC Name

2-[2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid

InChI

InChI=1S/C22H28O3Si/c1-22(2,3)26(19-10-6-4-7-11-19,20-12-8-5-9-13-20)25-16-18-14-17(18)15-21(23)24/h4-13,17-18H,14-16H2,1-3H3,(H,23,24)

InChI Key

JRATUHBITGAWHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC3CC(=O)O

Origin of Product

United States

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